molecular formula C8H10N2O3 B2430576 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1707737-31-2

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2430576
CAS RN: 1707737-31-2
M. Wt: 182.179
InChI Key: WVPKWLMGCQRJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound that is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and is used as a set of building blocks in medicinal chemistry . The compound can be stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .

Scientific Research Applications

Hepatitis B Virus Inhibitor

This compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound 45, which is a derivative of this compound, was able to inhibit HBV DNA viral load through oral administration .

Preparation of Differentiated Diamides

The compound can be used in the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids. This is achieved through the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide .

Scaffold in Drug Research

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research . It is a structural element of natural products and pharmaceutically active compounds .

Agrochemicals

The compound has also found use in agrochemicals . The specific applications in this field are not detailed in the available resources.

Library Synthesis

Within the medicinal chemistry program, this compound is considered for a diversity-oriented library synthesis around its scaffold .

Synthesis of Differentiated Diamides

The compound is used in the synthesis of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid 1a and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid 1b .

properties

IUPAC Name

4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4,7,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKWLMGCQRJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.